dl-Alanyl-l-alanine chemical structure and properties
dl-Alanyl-l-alanine chemical structure and properties
An In-depth Technical Guide to DL-Alanyl-L-alanine
Introduction
DL-Alanyl-L-alanine, a dipeptide of significant interest in biochemical and pharmaceutical research, represents a unique molecular entity due to its mixed stereochemistry. This guide provides a comprehensive technical overview of its core chemical structure, physicochemical properties, synthesis, and analytical characterization. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and protocols, ensuring a deep and actionable understanding of this compound. The nomenclature "DL-Alanyl-L-alanine" specifies a dipeptide wherein the N-terminal amino acid is D-alanine and the C-terminal amino acid is L-alanine, also referred to as D-Alanyl-L-alanine or D-Ala-L-Ala.
Molecular Identity and Stereochemistry
A precise understanding of a molecule's structure is the foundation of all subsequent research. DL-Alanyl-L-alanine is a dipeptide formed from one D-alanine residue and one L-alanine residue linked by a peptide bond.
Chemical Structure and Identifiers
The fundamental identity of DL-Alanyl-L-alanine is captured by its various chemical identifiers, which provide an unambiguous means of referencing this specific molecule in global databases and research literature.
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// Central Node Dipeptide [label="DL-Alanyl-L-alanine", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=0.6];
// Attributes IUPAC [label="IUPAC Name:\n(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Formula [label="Formula:\nC₆H₁₂N₂O₃", fillcolor="#FFFFFF", fontcolor="#202124"]; CAS [label="CAS Number:\n1115-78-2", fillcolor="#FFFFFF", fontcolor="#202124"]; SMILES [label="SMILES:\nCC(=O)O">C@HN", fillcolor="#FFFFFF", fontcolor="#202124", width=3]; InChIKey [label="InChIKey:\nDEFJQIDDEAULHB-DMTCNVIQSA-N", fillcolor="#FFFFFF", fontcolor="#202124", width=3.5]; MW [label="MW:\n160.17 g/mol ", fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Dipeptide -- IUPAC [len=1.5]; Dipeptide -- Formula [len=1.5]; Dipeptide -- CAS [len=1.5]; Dipeptide -- SMILES [len=2]; Dipeptide -- InChIKey [len=2]; Dipeptide -- MW [len=1.5]; } endomdot Caption: Core chemical identifiers for DL-Alanyl-L-alanine.
Table 1: Core Identifiers for DL-Alanyl-L-alanine
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid | [1] |
| Synonyms | D-Ala-L-Ala, N-D-Alanyl-L-alanine | [2] |
| CAS Number | 1115-78-2 | [1] |
| Molecular Formula | C₆H₁₂N₂O₃ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Canonical SMILES | CC(=O)O">C@HN | [3] |
| InChI Key | DEFJQIDDEAULHB-DMTCNVIQSA-N | [2] |
| PubChem CID | 439360 |[1] |
The Critical Role of Stereoisomerism
The prefix "DL" in the topic name is crucial; it defines the specific stereochemical configuration of the constituent amino acids. Alanine, having a chiral alpha-carbon, exists as two enantiomers: D-alanine and L-alanine. When forming a dipeptide, four stereoisomers are possible. DL-Alanyl-L-alanine (D-Ala-L-Ala) is a diastereomer of both L-Alanyl-L-alanine (L-Ala-L-Ala) and D-Alanyl-D-alanine (D-Ala-D-Ala). This structural nuance is not merely academic; it profoundly influences the molecule's three-dimensional conformation, enzymatic interactions, and biological activity.[1] For instance, while L-amino acids are the canonical building blocks of proteins in higher organisms, D-amino acid-containing peptides like D-Ala-D-Ala are fundamental to the structure of bacterial cell walls.[4][5]
// Diastereomeric Relationships L_L -> D_L [dir=none, style=dashed, label=" diastereomers", fontsize=9, color="#4285F4"]; D_D -> D_L [dir=none, style=dashed, label=" diastereomers", fontsize=9, color="#4285F4"]; } endomdot Caption: Stereoisomeric relationships of alanyl-alanine dipeptides.
Physicochemical Properties
The physical and chemical properties of DL-Alanyl-L-alanine dictate its behavior in solution, its stability, and its suitability for various applications. These parameters are essential for designing experiments, developing formulations, and interpreting analytical data.
Table 2: Physicochemical Data for DL-Alanyl-L-alanine
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid at room temperature | [2] |
| Boiling Point | 402.6°C at 760 mmHg (Predicted) | [2] |
| Water Solubility | 70.7 mg/mL (Predicted for D-Ala-D-Ala) | [6][7] |
| DMSO Solubility | Soluble | [1] |
| logP | -3.4 (Predicted) | [7] |
| pKa (Strongest Acidic) | 3.73 (Predicted) | [7] |
| pKa (Strongest Basic) | 8.39 (Predicted) | [7] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 |[2] |
Note: Some physicochemical data are based on computational predictions for the closely related D-Ala-D-Ala isomer, as extensive experimental data for D-Ala-L-Ala is not always available. Such predictions provide valuable estimations for experimental design.
Synthesis and Purification: A Validated Workflow
The synthesis of a stereochemically pure dipeptide like DL-Alanyl-L-alanine requires precise control over reaction conditions to prevent racemization. Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the industry-standard methodology, offering high yields and purity.[1]
Rationale for SPPS (Fmoc/tBu Strategy)
The choice of SPPS is driven by its efficiency. By anchoring the C-terminal amino acid to a solid resin support, excess reagents and byproducts from each reaction cycle can be easily washed away, driving the reaction to completion without the need for complex purification after each step. The Fmoc protecting group for the N-terminus is favored over the older Boc (tert-butyloxycarbonyl) group because it is cleaved under mild basic conditions (e.g., piperidine), which preserves acid-labile side-chain protecting groups (like t-butyl, tBu) until the final cleavage step.
Experimental Protocol: Solid-Phase Synthesis
This protocol outlines the synthesis of D-Ala-L-Ala.
-
Resin Preparation:
-
Swell Fmoc-L-Ala-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes. The Wang resin is chosen as it allows for cleavage of the final peptide with a free C-terminal carboxyl group.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the L-alanine, exposing the free amine.
-
Wash the resin extensively with DMF to remove all traces of piperidine, which is critical as residual base will neutralize the subsequent coupling reagents.
-
-
Coupling of D-alanine:
-
In a separate vessel, activate the carboxyl group of Fmoc-D-alanine-OH by dissolving it with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base such as DIEA (N,N-diisopropylethylamine) in DMF. This activation forms a highly reactive ester, primed for aminolysis.
-
Add the activated Fmoc-D-alanine solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove unreacted amino acid and coupling byproducts.
-
-
Final Fmoc Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the newly added D-alanine.
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TFA cleaves the peptide from the resin, while water and TIS act as scavengers to prevent side reactions with reactive intermediates.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Precipitation and Lyophilization:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum, dissolve in a water/acetonitrile mixture, and lyophilize to obtain a fluffy white powder.
-
Analytical Characterization
Synthesizing a compound is incomplete without rigorous analytical validation. For a dipeptide like DL-Alanyl-L-alanine, the primary goals are to confirm its identity (correct mass) and assess its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of synthetic peptides. A Reverse-Phase HPLC (RP-HPLC) method is typically employed.
-
Principle: The peptide is dissolved in a polar mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18 silica). The elution gradient is created by increasing the concentration of an organic solvent (like acetonitrile). More hydrophobic molecules are retained longer on the column. Purity is assessed by the presence of a single major peak in the chromatogram.
-
Self-Validation: A well-resolved, sharp, and symmetrical peak is indicative of a pure compound. The retention time is a characteristic property under defined conditions, but co-elution with a known analytical standard provides definitive confirmation.
Mass Spectrometry (MS)
MS is used to confirm the molecular identity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).
-
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for peptides. The sample is ionized, typically by protonation to form [M+H]⁺, and the resulting ions are separated by a mass analyzer. The measured mass should correspond to the calculated theoretical mass of the peptide.
-
Self-Validation: The experimental mass must match the theoretical mass (160.17 g/mol for the neutral species, corresponding to an m/z of 161.18 for the [M+H]⁺ ion) within a narrow tolerance (typically <5 ppm for high-resolution MS), providing unequivocal confirmation of the peptide's identity.
Applications in Research and Development
The unique stereochemistry of peptides containing D-amino acids makes them valuable tools in drug development and biochemical research. While the most well-known biological role involves the D-Ala-D-Ala terminus in bacterial peptidoglycan, the D-Ala-L-Ala diastereomer also has specific applications.[5]
-
Antibiotic Development: The bacterial cell wall is a prime target for antibiotics.[4] Enzymes like D-alanine-D-alanine ligase (Ddl) are essential for synthesizing the D-Ala-D-Ala precursor of peptidoglycan.[8] Dipeptides like D-Ala-L-Ala can be used as research tools and structural templates to design inhibitors of these crucial bacterial enzymes.[1] Their role in peptidoglycan synthesis makes them a focal point for developing new antibiotics.[1]
-
Biochemical Research: D-Ala-L-Ala serves as a model compound for studying the kinetics and substrate specificity of peptidases and ligases.[1] Understanding how enzymes differentiate between stereoisomers is fundamental to enzymology and drug design.
-
Drug Delivery and Stability: Peptides composed entirely of L-amino acids are often rapidly degraded by proteases in the body. Incorporating D-amino acids can significantly increase a peptide's resistance to enzymatic degradation, thereby enhancing its plasma half-life and therapeutic potential. D-Ala-L-Ala can be incorporated into larger therapeutic peptides to exploit this property.
Conclusion
DL-Alanyl-L-alanine is more than a simple dipeptide; it is a specific stereoisomer with distinct chemical and biological properties. Its synthesis requires carefully controlled chemical strategies like SPPS to maintain stereochemical integrity. Its characterization relies on a combination of chromatography for purity assessment and mass spectrometry for identity confirmation. For researchers in drug development, particularly in the antibacterial space, an in-depth understanding of D-amino acid-containing peptides like DL-Alanyl-L-alanine is crucial for exploiting the biochemical differences between prokaryotic and eukaryotic systems.
References
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Saito, M., et al. (2025, June 12). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC - NIH. Available at: [Link]
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Perkins, H. R. (2025, August 10). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. Available at: [Link]
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Park, I. S., & Walsh, C. T. (1997, April 4). D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation. PubMed. Available at: [Link]
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Fan, X., et al. (2024, August 12). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. PMC - PubMed Central. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind D-Alanine: Applications in Biotechnology. Available at: [Link]
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P. aeruginosa Metabolome Database. (n.d.). D-Alanyl-D-alanine (PAMDB000504). Available at: [Link]
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PubChem - NIH. (n.d.). D-Alanyl-D-Alanine | C6H12N2O3 | CID 5460362. Available at: [Link]
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Neuhaus, F. C. (1962). Enzymic synthesis of D-alanyl-D-alanine. IV. Control of D-alanine: D-alanine ligase (ADP). Biochemistry - ACS Publications. Available at: [Link]
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PubChem - NIH. (n.d.). DL-Alanyl-DL-alanine | C6H12N2O3 | CID 601. Available at: [Link]
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PubChem - NIH. (n.d.). D-alanyl-L-alanine | C6H12N2O3 | CID 439360. Available at: [Link]
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Wikipedia. (n.d.). Alanine. Available at: [Link]
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ECMDB. (2015, September 13). D-Alanyl-D-alanine (ECMDB03459) (M2MDB000504). Available at: [Link]
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PubChem - NIH. (n.d.). L-Alanine | C3H7NO2 | CID 5950. Available at: [Link]
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PubChem - NIH. (n.d.). L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352. Available at: [Link]
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